molecular formula C14H15ClN2O B2904158 2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide CAS No. 2411262-98-9

2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide

Cat. No.: B2904158
CAS No.: 2411262-98-9
M. Wt: 262.74
InChI Key: IPLCYOSUETYCGZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide is an organic compound with a complex structure that includes a chloro group, a cyanophenyl group, and a cyclobutyl group attached to a propanamide backbone

Properties

IUPAC Name

2-chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10(15)14(18)17(12-3-2-4-12)13-7-5-11(9-16)6-8-13/h5-8,10,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCYOSUETYCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CCC1)C2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanophenylamine with cyclobutanecarboxylic acid chloride in the presence of a base to form the intermediate N-(4-cyanophenyl)-N-cyclobutylcarboxamide. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cyclobutyl group can be oxidized to a cyclobutanone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products Formed

    Substitution: N-(4-cyanophenyl)-N-cyclobutylpropanamide derivatives.

    Reduction: N-(4-aminophenyl)-N-cyclobutylpropanamide.

    Oxidation: N-(4-cyanophenyl)-N-cyclobutylpropanone.

Scientific Research Applications

2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanophenyl group may interact with aromatic residues in proteins, affecting their function. The cyclobutyl group can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-cyanophenyl)acetamide: Similar structure but lacks the cyclobutyl group.

    N-(4-Cyanophenyl)-N-cyclobutylacetamide: Similar structure but lacks the chloro group.

    2-Chloro-N-(4-aminophenyl)-N-cyclobutylpropanamide: Similar structure but with an amino group instead of a cyano group.

Uniqueness

2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide is unique due to the presence of all three functional groups (chloro, cyanophenyl, and cyclobutyl) in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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